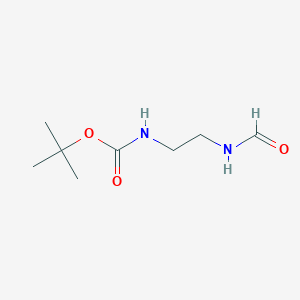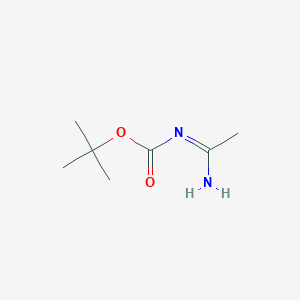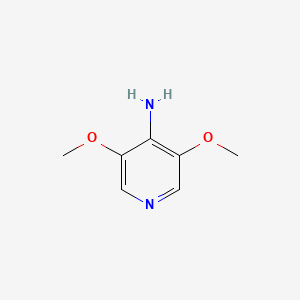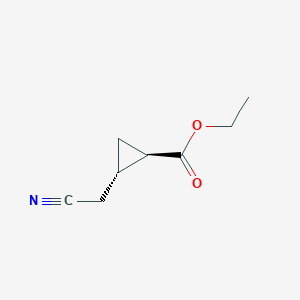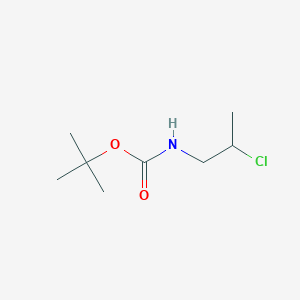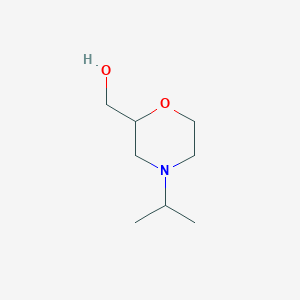![molecular formula C16H19BrClNO B1521424 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1185133-11-2](/img/structure/B1521424.png)
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride
描述
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is a versatile compound, widely recognized for its use in various scientific and industrial applications. This compound's molecular structure is intricate, featuring a brominated naphthalene moiety linked to a piperidine ring via an oxymethyl group. Its unique structure imparts distinct chemical properties, making it a valuable subject of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride typically involves the following steps:
Naphthalene Bromination: : The naphthalene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Ether Formation: : The brominated naphthalene is reacted with a piperidine derivative, usually in the presence of a base such as potassium carbonate, to form the ether linkage.
Hydrochloride Salt Formation: : Finally, the compound is converted into its hydrochloride salt by reacting with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production process is scaled up, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
化学反应分析
Types of Reactions
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: : The bromine atom in the naphthalene ring can be substituted by various nucleophiles, providing access to a wide range of derivatives.
Oxidation and Reduction: : The compound can be oxidized or reduced to introduce or remove functional groups, respectively.
Coupling Reactions: : It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Amines, alcohols, thiols.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For instance, substitution reactions can yield various aryl or alkyl derivatives, while coupling reactions produce complex biaryl compounds.
科学研究应用
Chemistry
In chemistry, 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride serves as a precursor for the synthesis of more complex molecules. Its brominated naphthalene moiety is a useful handle for further functionalization.
Biology
Biologically, this compound is investigated for its potential as a lead compound in drug discovery, particularly in designing novel therapeutic agents targeting neurological pathways.
Medicine
In medicine, it is explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals, dyes, and materials science applications due to its robust chemical framework.
作用机制
The exact mechanism of action of 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride is context-dependent, varying with its application. Generally, it interacts with molecular targets through its brominated naphthalene moiety and the piperidine ring, modulating the activity of enzymes or receptors.
相似化合物的比较
Similar Compounds
3-{[(6-Bromo-2-phenyl)oxy]methyl}piperidine hydrochloride
3-{[(6-Chloro-2-naphthyl)oxy]methyl}piperidine hydrochloride
3-{[(6-Bromo-2-naphthyl)oxy]ethyl}piperidine hydrochloride
Uniqueness
What sets 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride apart is its specific bromine substitution pattern and the oxymethyl linker, which collectively confer unique reactivity and binding properties.
This detailed account should give you a comprehensive understanding of this compound, from its preparation and reactions to its applications and mechanisms
属性
IUPAC Name |
3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZOZRDPLWNHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



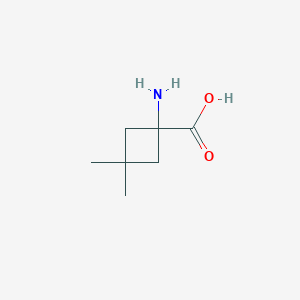
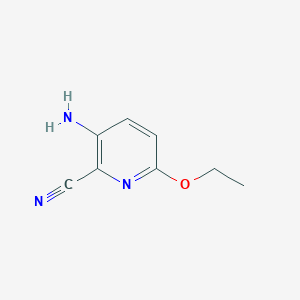

![1-Amino-3-boc-3-azabicyclo[3.1.0]hexane](/img/structure/B1521351.png)
